N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1021090-41-4
VCID: VC5601926
InChI: InChI=1S/C19H14F2N4O2S/c20-14-7-6-13(10-15(14)21)22-17(26)11-28-18-9-8-16(24-25-18)23-19(27)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,26)(H,23,24,27)
SMILES: C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F
Molecular Formula: C19H14F2N4O2S
Molecular Weight: 400.4

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

CAS No.: 1021090-41-4

Cat. No.: VC5601926

Molecular Formula: C19H14F2N4O2S

Molecular Weight: 400.4

* For research use only. Not for human or veterinary use.

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide - 1021090-41-4

Specification

CAS No. 1021090-41-4
Molecular Formula C19H14F2N4O2S
Molecular Weight 400.4
IUPAC Name N-[6-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Standard InChI InChI=1S/C19H14F2N4O2S/c20-14-7-6-13(10-15(14)21)22-17(26)11-28-18-9-8-16(24-25-18)23-19(27)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,26)(H,23,24,27)
Standard InChI Key JYUWJPGMTAPPSD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms.

  • Thioether linkage: Connects the pyridazine ring to a 2-oxoethyl group.

  • 3,4-Difluorophenyl-benzamide system: Provides hydrophobic and hydrogen-bonding interactions .

Table 1: Key Structural Features

FeatureDescription
Core structurePyridazine (C₄H₃N₂)
SubstituentsThioethylacetamide, 3,4-difluorophenyl, benzamide
Functional groupsAmide, thioether, fluorine atoms
Spatial configurationPlanar aromatic systems with rotational flexibility at the thioether bond

Spectroscopic Data

  • ¹H NMR: Peaks at δ 8.2–7.1 ppm (aromatic protons), δ 4.3 ppm (methylene groups), and δ 10.5 ppm (amide NH) .

  • Mass spectrometry: Molecular ion peak at m/z 400.4 (M⁺).

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis involves a multi-step process:

  • Pyridazine functionalization: Introduction of a thiol group at the 6-position via nucleophilic substitution.

  • Thioether formation: Reaction with 2-chloro-N-(3,4-difluorophenyl)acetamide under basic conditions.

  • Benzamide coupling: Amidation of the 3-position pyridazine nitrogen with benzoyl chloride .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
1K₂CO₃, DMF, 80°C72
2NaH, THF, 0°C → RT65
3HATU, DIPEA, CH₂Cl₂58

Physicochemical Properties

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL).

  • LogP: 2.8 (predicted), indicating moderate lipophilicity .

  • Stability: Stable at RT for 24 hours in PBS (pH 7.4).

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

The compound exhibits potent inhibition of receptor tyrosine kinases (RTKs), including:

  • EGFR (IC₅₀ = 12 nM)

  • VEGFR2 (IC₅₀ = 18 nM).

Mechanistically, it binds to the ATP-binding pocket of kinases, disrupting phosphorylation and downstream signaling .

Table 3: In Vitro Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)
A549 (lung)0.45
MCF-7 (breast)0.62
HCT-116 (colon)0.38

Anti-inflammatory Effects

In LPS-stimulated macrophages, the compound reduced TNF-α production by 78% at 10 µM, suggesting JAK/STAT pathway modulation.

Future Research Directions

  • Structural optimization: Introduce polar groups to improve solubility.

  • In vivo efficacy studies: Evaluate pharmacokinetics in xenograft models.

  • Combination therapies: Test with immune checkpoint inhibitors .

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